Lithium borate

Descripción

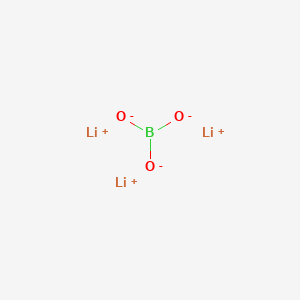

Structure

2D Structure

Propiedades

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for Lithium Borate Materials

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a conventional and widely used method for producing lithium borates. metu.edu.tr This technique generally involves the direct reaction of solid precursors at elevated temperatures to form the desired compound. yildiz.edu.tr The process relies on the interdiffusion of ions between the reacting solids, making factors like particle size, mixing homogeneity, and temperature profiles crucial for a successful synthesis. metu.edu.tr

Controlled Annealing and Sintering Processes

Controlled annealing and sintering are critical post-synthesis or final-stage steps in the solid-state method. google.com Annealing involves heating the material to a specific temperature and holding it there for a period to reduce crystal defects and relieve internal stresses. google.com Sintering uses heat to compact and densify the material, joining particles together without melting them. google.com

In the synthesis of lithium tetraborate (B1243019) (Li₂B₄O₇), for instance, a glassy mass formed by rapid cooling from a melt can be reheated to around 650°C for a specific duration, followed by a secondary cooling stage to obtain the desired polycrystalline form. benthamopen.com Sintering temperatures for preparing lithium borate (B1201080) pellets for applications like thermoluminescence dosimetry are often high, with temperatures around 850°C being utilized. researchgate.net The goal of these thermal treatments is often to produce a material with high crystallinity and thermal stability. mdpi.com However, excessively high temperatures (above 1050°C) can lead to the volatilization of the borate flux. researchgate.net

The table below summarizes various annealing and sintering conditions reported for lithium borate synthesis.

| Material/Process | Temperature (°C) | Duration | Purpose/Outcome | Reference(s) |

| Lithium Tetraborate | 650 | 30 minutes | Reheating of glassy mass | benthamopen.com |

| Lithium Tetraborate Pellets | 850 | - | Pressing and sintering operations | researchgate.net |

| Composite Cathode Material | ≤ 400 | - | Optional sintering/annealing step | google.com |

| Li₂B₄O₇:Cu | 300 | 10 minutes | Pre-irradiation annealing | researchgate.net |

| NCM Cathode Regeneration | 800 - 900 | - | Optimize electrochemical properties | mdpi.com |

Optimization of Reaction Parameters for Phase Purity

Achieving a single, pure phase is a primary objective in the synthesis of lithium borates, as impurities or undesired phases can negatively impact the material's performance. yildiz.edu.tr The optimization of reaction parameters is therefore essential. Key parameters in solid-state reactions include the stoichiometry of the reactants, reaction temperature, and heating duration. metu.edu.tr

For the synthesis of lithium tetraborate from lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃), a stoichiometric mixture is typically used. yildiz.edu.trbenthamopen.com However, since boric acid can sublime at higher temperatures, the initial reactant ratio may change, potentially leading to the formation of undesired products. yildiz.edu.tr To counteract this and ensure a complete reaction, multi-stage heating processes are often employed. A common approach involves an initial heating stage at a lower temperature (e.g., 400°C for 3 hours) followed by a higher temperature stage (e.g., 750°C for 4 hours), often with intermittent mixing to improve the diffusion of reactants. metu.edu.trbenthamopen.com In some cases, temperatures as high as 950°C to 1150°C are used to ensure the removal of any residual water or carbon dioxide. benthamopen.com The choice of precursors, such as using lithium hydroxide (B78521) monohydrate instead of lithium carbonate, can also be a key parameter in the process. google.com

Solution-Assisted and Hydrothermal Synthesis Approaches

Solution-based methods offer alternatives to high-temperature solid-state reactions, often providing better control over particle size and morphology at lower temperatures. These techniques involve dissolving precursors in a solvent, followed by precipitation or crystallization of the desired this compound compound.

Aqueous Phase Reaction and Crystallization Pathways

Aqueous phase reactions involve dissolving lithium and boron sources, such as lithium carbonate and boric acid, in water. yildiz.edu.trresearchgate.netlaccei.org This method can facilitate more homogeneous mixing of reactants compared to solid-state grinding. metu.edu.tr One innovative approach involves using pressurized carbon dioxide (CO₂) in the aqueous phase. yildiz.edu.trresearchgate.netdergipark.org.tr The CO₂ enhances the dissolution rate of the reactants, promoting a faster reaction. researchgate.netdergipark.org.tr This process typically occurs in two steps: an initial aqueous reaction to form an amorphous hydrated precursor like Li₂B₄O₇·3H₂O, followed by a thermal treatment at moderate temperatures (300-400°C) to crystallize the anhydrous Li₂B₄O₇. yildiz.edu.trresearchgate.netdergipark.org.tr

Another variant is the water/solution assisted synthesis, where stoichiometric amounts of precursors are mixed in water and heated at temperatures below 100°C to disperse the materials. laccei.org The water is then evaporated, and the resulting mixture is calcined at higher temperatures (e.g., an initial step at 150°C followed by 750°C) to form the final product. laccei.orgiaea.org This method has been shown to produce large single crystals. researchgate.net

The table below outlines the conditions for a two-step aqueous phase reaction using CO₂.

| Step | Process | Reactants | Conditions | Product | Reference(s) |

| 1 | Aqueous Phase Reaction | Li₂CO₃, H₃BO₃ | In water with CO₂ pressure (10-40 bar) | Amorphous Li₂B₄O₇·3H₂O | yildiz.edu.trresearchgate.netdergipark.org.tr |

| 2 | Crystallization | Amorphous Precursor | Thermal treatment at 300-400°C for 1 hour | Crystalline Li₂B₄O₇ | yildiz.edu.trresearchgate.netdergipark.org.tr |

Sol-Gel Methodologies for Amorphous this compound Precursors

The sol-gel method is a versatile low-temperature technique used to produce amorphous or glassy materials, including lithium borates. mdpi.comresearchgate.net This process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, in a solution to form a "sol" (a colloidal suspension). Further processing leads to a "gel," which is a solid network containing the solvent. Subsequent drying and heat treatment of the gel can yield a dense glass or a crystalline powder. cambridge.org

For this compound synthesis, precursors like triethyl borate for B₂O₃ and lithium methoxide (B1231860) for Li₂O can be used. researchgate.net The resulting powders from the Li₂O–B₂O₃ system often exhibit glassy, amorphous characteristics. researchgate.net Heat treatment of these amorphous powders can then be used to transform them into a crystalline phase, such as Li₂B₄O₇. researchgate.net Other variations, like the Pechini method, use citric acid as a chelating agent and ethylene (B1197577) glycol as a co-solvent to form a polymeric gel that entraps the metal ions, which is then calcined. yildiz.edu.tr

Hydrothermal Crystal Growth Techniques for Lithium Borates

Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for growing high-quality single crystals that are difficult to obtain from a melt. rsc.orgrsc.org For lithium borates, experiments have been successfully conducted under relatively low-temperature and low-pressure conditions (e.g., 230°C and 100 atm). rsc.orgrsc.org

The process can be used for both spontaneous nucleation and seeded growth. In one study, fine Li₂B₄O₇ powder was successfully transformed into small (1-3mm) crystals by holding it in a dilute lithium hydroxide (LiOH) mineralizer solution with a temperature gradient (e.g., 565°C dissolution zone, 490°C precipitation zone) for several days. dtic.mil This technique allows for the growth of centimeter-sized crystals in a relatively short time. capes.gov.brresearchgate.net However, phase stability is a critical factor; studies have shown that under certain thermodynamic conditions between 350°C and 550°C, γ-LiBO₂ can be the more stable phase than Li₂B₄O₇. dtic.mil

The table below presents examples of hydrothermal growth conditions for different this compound phases.

| Target Crystal | Precursors/Nutrient | Mineralizer/Solvent | Temperature (°C) | Pressure (atm) | Outcome | Reference(s) |

| Li₂B₄O₇ | Li₂B₄O₇ powder | 10⁻⁶ M LiOH | 565 (dissolution), 490 (precipitation) | - | Small (1-3mm) Li₂B₄O₇ crystals | dtic.mil |

| Li₂B₄O₇ | - | Formic Acid | 230 | 100 | Li₂B₄O₇ single crystals | rsc.orgrsc.orgdtic.mil |

| γ-LiBO₂ | γ-LiBO₂ crystallites | Dilute aqueous LiOH | 535 (dissolution), 495 (growth) | - | Centimeter-size γ-LiBO₂ crystals | capes.gov.brresearchgate.net |

| Li₃B₅O₈(OH)₂ | Li₂CO₃, H₃BO₃ | Water | 150 | - | Orthorhombic micro-rods | qianggroup.com |

Melt Quenching and Glass Formation Processes

Conventional Melt Quenching for this compound Glasses

The conventional melt quenching technique is a widely employed method for producing this compound glasses. iaea.orgthaiscience.infocapes.gov.brijera.comingentaconnect.com This process involves melting a homogenous mixture of raw materials at high temperatures, followed by rapid cooling to prevent crystallization and form a glassy, amorphous solid. thaiscience.infobenthamopen.comwarwick.ac.uk The starting materials typically consist of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) or lithium oxide (Li₂O) and boron trioxide (B₂O₃). metu.edu.trnii.ac.jptib-op.org

The process begins with the thorough mixing of the precursor powders in specific molar ratios to achieve the desired glass composition. thaiscience.infotib-op.org This mixture is then placed in a crucible, often made of platinum or a platinum-rhodium alloy, and heated in a furnace to temperatures ranging from 840 to 1300°C, depending on the specific composition. nii.ac.jptib-op.org The melt is held at this high temperature for a period, typically around 1.5 to 4 hours, to ensure complete melting and homogenization. thaiscience.infotib-op.org To aid in homogenization, the melt may be stirred periodically. thaiscience.info

Following the melting stage, the molten liquid is rapidly cooled or "quenched." benthamopen.comwarwick.ac.uk This can be achieved by pouring the melt onto a preheated steel plate or into a mold made of materials like steel or super-alloys. thaiscience.infotib-op.org The rapid cooling prevents the atoms from arranging into a crystalline lattice, resulting in an amorphous, glassy structure. thaiscience.infowarwick.ac.uk The resulting glass is often annealed at a lower temperature (e.g., 200-300°C) to relieve internal stresses and improve its thermal stability and strength. thaiscience.info The amorphous nature of the produced glasses is typically confirmed using X-ray diffraction (XRD), which shows the absence of sharp crystalline peaks. iaea.orgingentaconnect.comresearchgate.net

Role of Modifiers in Glass Formation and Structural Alterations

In the context of this compound glasses, modifiers are typically metal oxides that are added to the glass network to alter its structure and, consequently, its physical and chemical properties. nih.govijarse.com While boron trioxide (B₂O₃) acts as the primary network former, creating a glass structure composed of trigonal BO₃ and tetrahedral BO₄ units, lithium oxide (Li₂O) acts as a network modifier. warwick.ac.uknih.govacs.org

The addition of Li₂O to the borate glass network disrupts the B-O-B bonds and leads to the formation of non-bridging oxygens (NBOs). nih.govelsevier.es This structural change has several significant effects. The presence of lithium ions can open up the glass network, leading to a decrease in viscosity and a weakening of the bond strength. nih.gov A key structural transformation that occurs with the addition of Li₂O is the conversion of trigonal BO₃ units to tetrahedral BO₄ units. nih.govijarse.com This conversion continues with increasing lithium content until the ratio of BO₄ to BO₃ units approaches unity, as seen in Li₂O–2B₂O₃ glass. nih.gov The formation of BO₄ tetrahedra generally enhances the connectivity and stability of the glass network. tib-op.orgnih.gov

Other metal oxides can also be introduced as modifiers to further tailor the properties of this compound glasses. These can include oxides of alkaline earth metals (e.g., MgO, CaO), transition metals (e.g., ZnO, CuO), and heavy metals (e.g., PbO). researchgate.netajol.infoniscair.res.in The role of these modifiers can be complex. For instance, at low concentrations, they typically act as network modifiers, occupying interstitial positions within the glass structure. acs.orgajol.info However, at higher concentrations, some oxides, like PbO and ZnO, can start to act as network formers themselves. nih.govelsevier.es

The specific modifier used can have distinct effects on the glass properties. For example:

Aluminum Oxide (Al₂O₃): Can be integrated into the glass framework, forming lithium aluminum boron oxide crystalline phases upon heat treatment. nih.govacs.org

Lead(II) Oxide (PbO): At low concentrations (10-20 mol%), lead ions act as network modifiers, disordering the borate glass structure. nih.gov At higher concentrations (up to 60 mol%), PbO can act as a glass former. nih.gov The addition of PbO can also decrease the water content of the glass. nih.gov

Zinc Oxide (ZnO): Is considered a talented transition metal to have a dual role in glass matrices, acting as either a modifier or a former, which allows for control over the refractive index. elsevier.es

The introduction of these modifiers alters various physical properties of the this compound glass, as illustrated in the table below, which shows the effect of adding 10 mol% of either aluminum oxide or lead(II) oxide to a base this compound glass. acs.org

Table 1: Effect of Modifiers on Physical Properties of this compound Glass

| Property | Base Glass (B0) | Al₂O₃-Modified (A0) | PbO-Modified (L0) |

|---|---|---|---|

| Density (g/cm³) | 2.25 | 2.31 | 3.25 |

| Molar Volume (Vm) (cm³/mol) | 28.18 | 28.52 | 26.68 |

| Packing Density (Vt) | 0.6403 | 0.6174 | 0.6358 |

| Internuclear Distance (ri) (Å) | 2.01 | 2.02 | 1.97 |

| Boron-Boron Separation ⟨dB–B⟩ (Å) | 4.67 | 4.69 | 4.58 |

Data sourced from a study on the structural changes of 25Li₂O-(75 – x)B₂O₃ glass with modifiers. acs.org

Novel and Green Synthesis Pathways

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing this compound materials. metu.edu.trfrontiersin.orgresearchgate.net This technique utilizes microwave energy to directly and uniformly heat the precursor materials, leading to significantly shorter reaction times and lower synthesis temperatures compared to conventional heating methods. frontiersin.orgresearchgate.net The process can convert electromagnetic energy into heat and internal molecular kinetic energy, which enhances the diffusion coefficient and accelerates the reaction rate. frontiersin.org

In the synthesis of this compound compounds like lithium triborate (LiB₃O₅), microwave-assisted methods have been shown to be effective, sometimes in combination with conventional heating to optimize crystallinity. metu.edu.tr For instance, the addition of thermal auxiliaries like sucrose (B13894) during a microwave pre-heating step can improve the crystallinity of the final product. metu.edu.tr The advantages of microwave synthesis include:

Reduced Reaction Time: Reactions can often be completed in minutes. frontiersin.orgadvancedcarbonscouncil.orggoogle.com

Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating the entire reaction vessel. researchgate.netpreprints.org

Improved Product Properties: This method can lead to products with high crystallinity and purity, and potentially novel structures and morphologies. frontiersin.orgresearchgate.net

Research has demonstrated the successful synthesis of various materials using this technique, including lithium tetraborate (Li₂B₄O₇) and doped this compound phosphors. metu.edu.trresearchgate.net The rapid heating helps in accelerating the reaction rate and can produce nanosized powders. researchgate.net

One-Pot Multi-Component Coupling Reactions Utilizing Carbon Dioxide

While specific research on one-pot multi-component coupling reactions utilizing carbon dioxide for the direct synthesis of this compound is not extensively detailed in the provided context, related research points to the synthesis of amorphous this compound-carbonate (LBCO) films through Atomic Layer Deposition (ALD). rsc.org This process involves the synthesis of glassy Li₃BO₃–Li₂CO₃ electrolytes, indicating that carbonate and borate components can be integrated into a single material. rsc.org First-principles calculations have shown that the precise control of lithium and carbon content, as achievable with ALD, can enhance the rotational motion of carbonate and borate anions, leading to higher ionic conductivity. rsc.org This suggests the potential for developing one-pot synthesis methods where carbon dioxide could be used as a reactant to introduce carbonate groups into a this compound matrix, creating mixed-anion materials with tailored properties.

Atomic Layer Deposition (ALD) for Thin Film Lithium Borates

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. figshare.comacs.org This method is particularly promising for applications in next-generation lithium-ion batteries, where thin-film electrolytes and protective coatings are required. figshare.comacs.org

The ALD process for this compound typically involves sequential, self-limiting surface reactions of different precursor gases. A common ALD process for this compound uses lithium bis(trimethylsilyl)amide (LiHMDS), water (H₂O), and trimethylborate (TMB) as precursors. figshare.comacs.orgugent.be The process can be described by the following steps in a cycle:

Pulsing of the lithium precursor (e.g., LiHMDS).

Purging the reactor to remove the excess precursor and byproducts.

Pulsing the co-reactant (e.g., H₂O).

Purging the reactor.

Pulsing the boron precursor (e.g., TMB).

Purging the reactor.

By repeating these cycles, a thin film of this compound is grown layer by layer. The as-deposited this compound films are typically amorphous. figshare.com

A "supercycle" approach can also be used to create more complex materials, such as lithium borophosphate. figshare.comacs.org This involves combining the ALD cycles for this compound with those for another material, like lithium phosphate (B84403) (Li₃PO₄), allowing for tunable B/P ratios in the final film. figshare.comacs.org

The properties of ALD-grown this compound films are highly dependent on the deposition parameters, such as temperature. For instance, the ionic conductivity of this compound films can be optimized by adjusting the deposition temperature. figshare.comugent.be

Table 2: ALD Precursors for this compound and Related Materials

| Material | Lithium Precursor | Boron Precursor | Other Precursors/Reactants |

|---|---|---|---|

| This compound | lithiumbis(trimethylsilyl)amide (LiHMDS), lithium tertiary butoxide | trimethylborate (TMB), boric acid, B₂H₆, BF₃ | H₂O, O₃, H₂O₂ |

| Lithium Borophosphate | lithiumbis(trimethylsilyl)amide (LiHMDS) | trimethylborate (TMB) | Li₃PO₄ process precursors |

| This compound-Carbonate | - | - | - |

Data compiled from various ALD studies. rsc.orgfigshare.comugent.belabpartnering.org

Structural Elucidation and Advanced Characterization of Lithium Borate Systems

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction methods are fundamental in distinguishing between the ordered atomic arrangement in crystalline lithium borate (B1201080) and the disordered nature of lithium borate glasses.

X-ray diffraction (XRD) is a powerful tool for identifying crystalline phases and assessing the degree of crystallinity in this compound materials. In amorphous this compound glasses, XRD patterns typically show broad, diffuse humps, indicative of short-range structural order. acs.org For instance, in a 25Li₂O-(75–x)B₂O₃ glass system, a characteristic broad hump is observed between 2θ values of 15° and 30°. acs.org

Upon controlled heat treatment, these amorphous glasses can undergo crystallization, leading to the appearance of sharp, well-defined peaks in the XRD pattern. These peaks correspond to specific crystalline phases. For example, studies have identified the formation of lithium tetraborate (B1243019) (Li₂B₄O₇, also known as diomignite) and lithium heptaborate (Li₃(B₇O₁₂)) in heat-treated this compound glasses. acs.orgresearchgate.net The addition of other oxides can also influence the resulting crystalline phases. For instance, the incorporation of aluminum oxide can lead to the formation of lithium aluminum boron oxide (Li₂(AlB₅O₁₀)). acs.orgacs.org

The intensity and sharpness of the diffraction peaks provide information about the degree of crystallinity. A higher degree of crystallinity results in more intense and narrower peaks. acs.org XRD analysis can also be used to track the progression of crystallization. For example, in this compound glasses containing copper oxide, partial crystallization is observed at CuO concentrations above 25 mol%, with the crystalline phase identified as cuprite (B1143424) (Cu₂O). sci.am Similarly, the synthesis of nano-sized lithium tetraborate has been monitored using XRD to confirm the crystalline nature of the product at different calcination temperatures. researchgate.net

The amorphous or crystalline nature of this compound samples prepared by various methods, such as melt quenching, is routinely confirmed by the absence or presence of sharp peaks in their XRD patterns. arcjournals.orgacademicjournals.orgscientific.net

Table 1: Crystalline Phases Identified in this compound Systems using XRD

| Identified Crystalline Phase | Chemical Formula | Reference |

| Lithium tetraborate (Diomignite) | Li₂B₄O₇ | acs.orgresearchgate.net |

| Lithium triborate | LiB₃O₅ | researchgate.net |

| Lithium heptaborate | Li₃(B₇O₁₂) | acs.org |

| Lithium aluminum boron oxide | Li₂(AlB₅O₁₀) | acs.orgacs.org |

| Cuprite | Cu₂O | sci.am |

While powder XRD is excellent for phase identification in polycrystalline samples, single crystal X-ray diffraction (SXRD) provides precise information about the crystal structure of a single crystal, including the determination of its unit cell parameters. For this compound crystals, SXRD is the definitive method to establish the exact arrangement of lithium, boron, and oxygen atoms in the crystal lattice.

For example, lithium tetraborate (Li₂B₄O₇) crystals grown by the Czochralski technique have been characterized using SXRD. These studies confirm that Li₂B₄O₇ belongs to the tetragonal crystal system with lattice parameters a = b = 9.479 Å and c = 10.286 Å. This level of detail is crucial for understanding the fundamental structure-property relationships in these materials.

In contrast to the long-range periodic order found in crystals, glasses exhibit only short-range order (SRO), meaning a regular and predictable arrangement of atoms exists only over a few atomic distances. Neutron diffraction is a particularly powerful technique for investigating the SRO in this compound glasses. capes.gov.braps.org

Neutron diffraction studies on metal oxide modified borate glasses, including this compound, have revealed key details about their SRO. capes.gov.braps.org The analysis of the atomic pair correlation function derived from neutron diffraction data shows two distinct B-O nearest-neighbor distances: approximately 1.37 Å, attributed to trigonal BO₃ units, and 1.47 Å, corresponding to tetrahedral BO₄ groups. capes.gov.braps.org This confirms the dual coordination of boron in these glasses. The relative abundance of these BO₃ and BO₄ units can be quantified and has been found to be consistent with results from other techniques like Nuclear Magnetic Resonance (NMR). capes.gov.braps.org

Furthermore, neutron diffraction experiments have shown that the short-range order of the boron-oxygen network, including the first B-O, B-B, and O-O interatomic distances, is very similar for lithium, sodium, and silver borate glasses with the same modifier concentration. capes.gov.braps.org However, the intermediate-range order, which describes correlations on a length scale of 5-15 Å, can differ significantly depending on the modifying cation. capes.gov.braps.org In this compound glasses, changes in the intermediate-range order with modification are less dramatic compared to sodium or silver borate glasses. capes.gov.br

Molecular dynamics simulations complement experimental data by providing theoretical models of the glass structure. These simulations have also been used to investigate the SRO in this compound glasses, identifying the presence of BO₃ and BO₄ units and how their relative proportions change with composition and temperature. eie.graps.org

Single Crystal X-ray Diffraction (SXRD) for Unit Cell Parameter Determination

Vibrational and Resonance Spectroscopic Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are indispensable for probing the specific structural groups and their connectivity within the borate network.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound glasses by detecting the vibrational modes of the borate network. nih.govnih.goviaea.org The FTIR spectra of this compound glasses typically exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of B-O bonds in different structural units. nih.goviaea.org

The main spectral regions of interest are:

1200-1600 cm⁻¹: This region is associated with the asymmetric stretching vibrations of B-O bonds in trigonal BO₃ units. nih.govajol.info

800-1200 cm⁻¹: This broad band is attributed to the B-O bond stretching vibrations within tetrahedral BO₄ units. iaea.orgajol.info

Around 700 cm⁻¹: This band is assigned to the bending of B-O-B linkages within the borate network. nih.goviaea.org

The addition of Li₂O to boric oxide (B₂O₃) leads to the conversion of some BO₃ units into BO₄ units. nih.goviaea.org This structural change is reflected in the FTIR spectra by the growth of the band between 800 and 1200 cm⁻¹ at the expense of the bands in the 1200-1600 cm⁻¹ region. iaea.org

More detailed analysis of the FTIR spectra can reveal the presence of specific borate superstructural units. For example, bands around 925 cm⁻¹ have been associated with diborate groups, while a band at 1025 cm⁻¹ may indicate vibrations of diborate groups bridging to pentaborate groups. arcjournals.org The presence of non-bridging oxygen (NBO) atoms can also be inferred from FTIR data. researchgate.net

Table 2: Characteristic FTIR Absorption Bands in this compound Glasses

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1200 - 1600 | Asymmetric stretching of B-O in BO₃ units | nih.govajol.info |

| 800 - 1200 | B-O stretching in BO₄ units | iaea.orgajol.info |

| ~700 | B-O-B bending vibrations | nih.goviaea.org |

| ~925 | Diborate groups | arcjournals.org |

| ~1025 | Diborate bridging to pentaborate groups | arcjournals.org |

| ~415-450 | Li-O bond vibrations | arcjournals.org |

Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR for the structural analysis of this compound systems. It is particularly sensitive to the symmetric vibrations of the borate network and can be used to study structural transformations in both glasses and crystals. iaea.orgresearchgate.netingentaconnect.com

In this compound glasses, Raman spectra show characteristic bands that correspond to different borate structural units. For instance, the addition of Li₂O to B₂O₃ leads to the disappearance of the sharp peak at 806 cm⁻¹, which is characteristic of the boroxol rings present in pure vitreous B₂O₃, and the formation of tetraborate and later diborate groups. iaea.org High-temperature Raman spectroscopy has been employed to study the structural changes in this compound glasses and melts. researchgate.netingentaconnect.com These studies have shown that the fraction of four-fold coordinated boron atoms (N₄) decreases as the temperature increases, indicating a transformation of BO₄ units back to BO₃ units. researchgate.netingentaconnect.com

Raman studies on this compound crystals, such as LiB₃O₅ and Li₂B₄O₇, have helped in the assignment of specific vibrational modes. For example, in lithium tetraborate synthesized at low temperatures, bands at 778 cm⁻¹ and 721 cm⁻¹ are attributed to six-membered rings with one BO₄ tetrahedron and metaborate (B1245444) chains, respectively. researchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive picture of the borate network structure, including the types of borate groups present, their connectivity, and how these structures evolve with composition and temperature.

Table 3: Raman Bands and their Structural Assignments in this compound Systems

| Wavenumber (cm⁻¹) | Structural Assignment | Reference |

| 780 and 760 | Glass to crystal transition | iaea.org |

| 778 | Six-membered rings with one BO₄ tetrahedron | researchgate.net |

| 721 | Metaborate chains | researchgate.net |

| 650-900 | Mid-frequency range indicating superstructural groupings | researchgate.netingentaconnect.com |

| 1200-1650 | High-frequency range related to fundamental BO₃ and BO₄ units | researchgate.netingentaconnect.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect States and Ion Valency

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the local structure and electronic properties of paramagnetic centers in this compound glasses. icm.edu.pl This method is particularly sensitive to transition metal ions and radiation-induced defects, providing detailed information about their valence states, coordination environments, and interactions within the glass network.

In studies of this compound glasses doped with transition metal ions like manganese (Mn²⁺) and copper (Cu²⁺), EPR is instrumental in determining their incorporation into the glass structure. icm.edu.pl For instance, in lithium tetraborate (Li₂B₄O₇) and potassium-lithium tetraborate (KLiB₄O₇) glasses doped with manganese, EPR spectra reveal that manganese is present as Mn²⁺ ions. researchgate.net These ions exhibit characteristic EPR signals, including a broad absorption band around g ≈ 4.29 and an intense band at g = 2.00 with six well-resolved hyperfine lines, which is a signature of the ⁵⁵Mn nucleus. icm.edu.pl The parameters of the Mn²⁺ EPR spectra are found to be largely independent of the specific tetraborate glass composition and temperature within the 77–300 K range. icm.edu.pl

Similarly, for copper-doped this compound glasses, EPR confirms the presence of Cu²⁺ ions. researchgate.net The EPR spectra of Cu²⁺ in both Li₂B₄O₇ and KLiB₄O₇ glasses show similar g-values, although there are slight differences in the anisotropic hyperfine constants, suggesting subtle variations in the local environment of the Cu²⁺ ions depending on the glass matrix. researchgate.net It is generally concluded that both Mn²⁺ and Cu²⁺ ions substitute for lithium (or potassium) sites within the glass network, typically with a coordination number of 4 to 6 oxygen atoms. icm.edu.pl

EPR is also crucial for identifying and characterizing defect centers, which can be intrinsic or induced by irradiation. In lithium triborate (LiB₃O₅) crystals, for example, ionizing radiation can create electron and hole traps. optica.org Electrons can be trapped at oxygen vacancies, while holes can be self-trapped on oxygen ions or become trapped at oxygen ions adjacent to lithium vacancies. optica.org Each of these defect centers has a unique EPR spectrum, allowing for their identification and quantification. optica.org For example, the EPR spectrum of self-trapped holes can be observed at low temperatures (e.g., 55 K) after irradiation. optica.org

The study of vanadyl ions (VO²⁺) in tungsten this compound glasses provides another example of EPR's utility. The well-resolved hyperfine structure in the EPR spectra of VO²⁺ allows for the calculation of spin Hamiltonian parameters, which indicate that the V⁴⁺ ions exist as VO²⁺ in a tetragonally distorted octahedral coordination. Changes in the glass composition, such as the ratio of WO₃ to Li₂O, affect the tetragonality of the V⁴⁺O₆ complex, demonstrating the sensitivity of EPR to the local structure around the probe ion.

Table 1: EPR Parameters for Mn²⁺ and Cu²⁺ in this compound Glasses at 300 K

| Glass Composition | Ion | g-factor | Hyperfine Constant (A) |

| Li₂B₄O₇ | Mn²⁺ | g_iso ≈ 2.00 | A_iso ≈ 8.65 mT |

| KLiB₄O₇ | Mn²⁺ | g_iso ≈ 2.00 | A_iso ≈ 8.65 mT |

| Li₂B₄O₇ | Cu²⁺ | g∥ ≈ 2.34, g_⊥ ≈ 2.06 | A_∥ ≈ 14.28 mT, A_⊥ ≈ 2.34 mT |

| KLiB₄O₇ | Cu²⁺ | g_∥ ≈ 2.34, g_⊥ ≈ 2.06 | A_∥ ≈ 14.21 mT, A_⊥ ≈ 2.55 mT |

Data sourced from Padlyak et al. researchgate.net

Thermal Analysis for Phase Transitions and Structural Stability

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of this compound systems. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. scribd.comfilab.fr This method is highly effective for detecting thermal events such as phase transitions, crystallization, melting, and decomposition. worldoftest.commat-cs.com An endothermic process, like melting, results in the sample temperature lagging behind the reference temperature, while an exothermic process, such as crystallization, causes the sample temperature to lead. worldoftest.com

In the context of this compound compounds, DTA is used to determine their thermal stability and phase transition temperatures. For example, studies on the thermal dehydration of lithium metaborate dihydrate (LiBO₂·2H₂O) have utilized DTA to identify key thermal events. researchgate.net An exothermic peak observed around 750 K corresponds to the crystallization of the β-LiBO₂ phase. researchgate.net At higher temperatures, in the range of 800–900 K, the phase transition from β-LiBO₂ to α-LiBO₂ occurs, which is followed by a sharp endothermic peak indicating the congruent melting of α-LiBO₂ at approximately 1121 K. researchgate.net Similarly, DTA has shown that lithium tetraborate (Li₂B₄O₇) melts congruently at 1188 K. researchgate.net

The applications of DTA extend to various industries, including pharmaceuticals for assessing the thermal stability of active ingredients, and in the characterization of materials like cements and ceramics. filab.fr

Table 2: Key Thermal Events in this compound Compounds Identified by DTA

| Compound/Process | Temperature (K) | Event Type | Description |

| Dehydration of LiBO₂·2H₂O | ~750 | Exothermic | Crystallization of β-LiBO₂ |

| Phase Transition | 800-900 | - | β-LiBO₂ to α-LiBO₂ |

| Melting of α-LiBO₂ | 1121 | Endothermic | Congruent Melting |

| Melting of Li₂B₄O₇ | 1188 | Endothermic | Congruent Melting |

Data sourced from Nakagawa et al. researchgate.net

Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time, while it is subjected to a controlled temperature program. mdpi.com DSC can provide quantitative information about the enthalpy changes associated with thermal events. osti.gov It is widely used to study the thermal behavior of materials, including lithium-ion battery components. semanticscholar.orgtainstruments.com

In the study of this compound-based electrolytes for lithium-ion batteries, DSC is employed to evaluate thermal stability. For instance, a dual-salt electrolyte containing lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB) was found to begin decomposition above 138.5 °C in DSC tests. mdpi.comsemanticscholar.org The technique allows for the determination of critical thermodynamic parameters such as the onset temperature (Tₒ), peak temperature (Tₚ), and heat of reaction (ΔH) during thermal decomposition. mdpi.com

Temperature-Modulated DSC (TMDSC) is an advanced variation of the technique that can provide deeper insights into complex thermal events. researchgate.net TMDSC has been used to investigate the fragility of this compound glass systems by measuring the dynamic specific heat near the glass transition temperature. researchgate.net This allows for the determination of the fragility index, which is a measure of how rapidly the dynamics of a glass-forming liquid slow down as it approaches the glass transition. researchgate.net

DSC is also instrumental in analyzing the low-temperature performance of electrolytes by identifying crystallization and melting points. tainstruments.com Modulated DSC can even separate overlapping thermal events, such as cold crystallization and melting, providing a clearer understanding of the phase transition mechanisms. tainstruments.com

Table 3: Thermodynamic Parameters from DSC of a LiTFSI-LiODFB Electrolyte

| Parameter | Value |

| Onset Decomposition Temperature (Tₒ) | > 138.5 °C |

Data sourced from Sun et al. mdpi.comsemanticscholar.org

Differential Thermal Analysis (DTA) for Thermal Events

Microscopic and Morphological Investigations

Microscopic techniques are indispensable for visualizing the surface morphology and internal microstructure of this compound materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most prominent methods used for these investigations.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. SEM is widely used to study the surface morphology, topography, and composition of materials.

In the study of this compound glasses and glass-ceramics, SEM provides valuable information about their microstructure. For example, in the preparation of lithium-chloro-borate glass-ceramics, SEM images revealed significant morphological changes as the material was heat-treated. cdnsciencepub.com The base glass showed a nearly uniform phase, but with increasing heat treatment time, irregularly shaped micro-crystallites with sizes ranging from 1 to 10 µm were observed to grow. cdnsciencepub.com

SEM is also used to examine the surface of goethite-doped this compound glasses, where it has been observed that the addition of certain dopants can result in a smoother surface with no agglomerations. researchgate.net Furthermore, in studies related to the bioactivity of calcium-lithium-borate glasses, SEM has been used to monitor the formation of a hydroxyapatite-like layer on the glass surface after immersion in simulated body fluid. researchgate.net

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides much higher resolution than SEM, allowing for the visualization of a material's internal microstructure at the nanoscale and even atomic level. cip.com.cn In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample.

TEM is particularly useful for characterizing the microstructural features of complex materials like those used in lithium-ion batteries. cip.com.cnescholarship.orgnasa.gov While direct TEM studies specifically on the internal microstructure of simple this compound compounds are less common in the provided context, the principles of TEM are broadly applicable. For instance, TEM is used to study the growth mechanisms of crystals, such as neodymium-lithium-niobium-borate, from a glass matrix. utm.my

In the broader field of lithium-based materials, such as those for battery applications, TEM is crucial for understanding the structure-property relationships. nih.gov For example, it can reveal the atomic structure of electrode materials and the solid electrolyte interphase, which are critical for battery performance. cip.com.cn The high resolution of TEM allows for the direct observation of crystallographic defects, grain boundaries, and the distribution of different phases within the material.

Spectroscopic Investigations of Electronic and Optical Phenomena in Lithium Borates

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a important tool for examining the electronic transitions in lithium borates. It provides critical insights into the material's electronic band structure and how it is affected by external factors such as doping.

Lithium tetraborate (B1243019) (Li₂B₄O₇) in its single crystal form is known for its wide optical transparency, extending from 165 nm in the ultraviolet to 6000 nm in the infrared. mdpi.comresearchgate.net The fundamental absorption maximum for these crystals is located at approximately 133 nm. researchgate.netthinkdeterrence.com This wide transparency is a direct consequence of its large electronic band gap. Combined photoemission and inverse photoemission studies have determined the bulk band gap to be in the range of 8.9 to 10.1 eV. mdpi.comresearchgate.netunl.edu

In the case of lithium borate (B1201080) glasses, the composition significantly influences the optical properties. For the (Li₂O)ₓ(B₂O₃)₁₋ₓ glass system, an increase in the lithium oxide (Li₂O) content causes the fundamental absorption edge to shift to longer wavelengths. ukm.my This shift results in a decrease in the optical energy band gap, a phenomenon attributed to the formation of non-bridging oxygens in the glass network. ukm.my These non-bridging oxygens bind excited electrons less tightly than bridging oxygens, thus lowering the energy required for electronic excitation. ukm.my

Table 1: Optical Band Gap of Lithium Borate Glass with Varying Composition This table is interactive. Users can sort the data by clicking on the column headers.

| Molar Fraction of Li₂O (x) | Optical Band Gap (eV) |

|---|---|

| 0.10 | 2.22 |

| 0.15 | 1.94 |

| 0.20 | 1.76 |

| 0.25 | 1.63 |

| 0.30 | 1.55 |

Data sourced from a study on (Li₂O)ₓ(B₂O₃)₁₋ₓ glass systems. ukm.my

The introduction of dopants into the this compound matrix significantly alters its electronic and optical absorption characteristics by creating new electronic states within the band gap.

Silver (Ag) and Copper (Cu): Doping Li₂B₄O₇ single crystals with silver introduces new, distinct absorption bands at 174 nm and 205 nm. mdpi.com In contrast, copper-doped crystals exhibit a broad, low-intensity absorption band. mdpi.com In glass matrices, Cu²⁺ ions in a distorted octahedral symmetry give rise to a broad absorption band centered around 460 nm, which is assigned to the ⁶A₁g(S) → ⁴E g(G) transition. aip.orgresearchgate.net

Iron (Fe): When Fe³⁺ ions are introduced into this compound glasses, they typically occupy distorted octahedral sites, leading to an optical absorption band at approximately 460 nm. aip.org

Rare-Earth Ions (Nd³⁺, Dy³⁺): Doping with rare-earth ions results in multiple, sharp absorption peaks characteristic of the specific ion's f-f electronic transitions.

Neodymium (Nd³⁺): In lithium-aluminium-borate glass, Nd³⁺ doping leads to intense absorption peaks at approximately 580 nm, 744 nm, and 800 nm. univ-antilles.fr

Dysprosium (Dy³⁺): Dy³⁺-doped lithium-aluminium-borate glasses show a multitude of absorption bands corresponding to transitions from the ⁶H₁₅/₂ ground state to various excited states, such as those at 352 nm (→ ⁶P₇/₂), 458 nm (→ ⁴I₁₅/₂), and 802 nm (→ ⁶F₃/₂). mdpi.com

Table 2: Characteristic UV-Vis Absorption Bands in Doped Lithium Borates This table is interactive. Users can sort the data by clicking on the column headers.

| Dopant | Host Material | Absorption Peak (nm) | Corresponding Transition |

|---|---|---|---|

| Silver (Ag) | Li₂B₄O₇ Crystal | 174, 205 | New absorption bands |

| Copper (Cu²⁺) | This compound Glass | ~765 | ²B₁g → ²B₂g, ²A₁g, ²E g |

| Iron (Fe³⁺) | This compound Glass | ~460 | ⁶A₁g(S) → ⁴E g(G) |

| Neodymium (Nd³⁺) | Lithium-Aluminium-Borate Glass | ~580, ~744, ~800 | f-f transitions |

| Dysprosium (Dy³⁺) | Lithium-Aluminium-Borate Glass | 352, 458, 575, 802 | ⁶H₁₅/₂ → Excited States |

Data compiled from various studies. mdpi.comaip.orgresearchgate.netuniv-antilles.frmdpi.com

Determination of Electronic Band Structure and Optical Absorption Characteristics

Photoemission and Inverse Photoemission Spectroscopies for Electronic Structure Elucidation

Photoemission spectroscopy (PES) and inverse photoemission spectroscopy (IPES) are powerful surface-sensitive techniques that directly probe the occupied and unoccupied electronic states, respectively. Together, they provide a comprehensive picture of the electronic band structure.

Studies combining PES and IPES on Li₂B₄O₇ single crystals have experimentally confirmed a large band gap, with values reported between 8.8 eV and 10.1 eV, depending on the crystal orientation. unl.edulsu.eduunl.edu These experimental values are in general agreement with theoretical calculations. unl.edu

Analysis of the spectra reveals that the top of the valence band is predominantly formed by boron-oxygen groups. mdpi.com The bottom of the conduction band, however, includes orbital contributions from lithium as well. mdpi.com A key finding from these studies is that the hole effective mass is significantly larger than the electron effective mass, which implies that the valence bands are relatively flat (low dispersion) compared to the highly dispersed conduction bands. unl.edulsu.edu

Furthermore, angle-resolved photoemission spectroscopy (ARPES) has been instrumental in identifying surface-specific features. For the Li₂B₄O₇(110) surface, these measurements have revealed the existence of occupied surface states that lie within the projected bulk band gap. lsu.eduunl.eduresearchgate.net ARPES has also been used to distinguish between the bulk and surface components of the shallow Li 1s core level, finding them at binding energies of approximately -56.5 eV and -53.7 eV, respectively. unl.eduunl.eduresearchgate.net X-ray photoelectron spectroscopy (XPS) is also widely used for chemical structure analysis, identifying binding energies for the principal elements (O 1s, B 1s, Li 1s) and differentiating between bridging and non-bridging oxygen atoms in the borate network. acs.orgaip.orgaip.org

Luminescence Spectroscopy for Optoelectronic Characterization

Luminescence spectroscopy probes the emission of light from the material following excitation, providing valuable information for optoelectronic applications. This includes photoluminescence, which results from optical excitation, and thermally stimulated luminescence, which arises from thermal energy releasing trapped charge carriers after irradiation.

Undoped this compound is not an efficient emitter, but the introduction of dopants, particularly rare-earth and transition metal ions, creates efficient luminescence centers.

Copper (Cu): Copper-doped lithium tetraborate (Li₂B₄O₇:Cu) exhibits a single emission band in the UV region at about 370 nm when excited by UV light at 240 nm and 260 nm. laccei.orgiaea.org In a lithium potassium borate glass host, Cu⁺ ions produce a blue luminescence with two prominent peaks around 450 nm and 490 nm. researchgate.netresearchgate.net

Europium (Eu): Europium is a common activator for red emission. In Li₂B₄O₇ glasses, Eu³⁺ ions produce a series of sharp emission lines characteristic of their f-f transitions, with the most intense emissions often being the ⁵D₀ → ⁷F₁ (orange) and ⁵D₀ → ⁷F₂ (red) transitions. ifo.lviv.ua In lithium yttrium borate glasses, the strongest emission peak is at 613 nm (⁵D₀ → ⁷F₂). scientific.net

Dysprosium (Dy): Dy³⁺ is known for producing emissions in the blue and yellow regions, which can combine to create white light. In various this compound glass systems, Dy³⁺ shows two main emission bands: a blue emission around 482 nm (⁴F₉/₂ → ⁶H₁₅/₂) and an intense yellow emission around 575 nm (⁴F₉/₂ → ⁶H₁₃/₂). mdpi.comtandfonline.comcapes.gov.brbohrium.com

Other Rare-Earths (Tb³⁺, Sm³⁺): Terbium (Tb³⁺) doping leads to a characteristic green luminescence, with the dominant emission peak at 541 nm (⁵D₄ → ⁷F₅). dbc.wroc.pl Samarium (Sm³⁺) doping results in a reddish-orange emission. iaescore.compwr.edu.pl

Table 3: Photoluminescence Characteristics of Doped Lithium Borates This table is interactive. Users can sort the data by clicking on the column headers.

| Dopant | Host | Excitation Wavelength (nm) | Emission Peak (nm) | Transition |

|---|---|---|---|---|

| Copper (Cu) | Li₂B₄O₇ | 240, 260 | 370 | - |

| Copper (Cu⁺) | Lithium Potassium Borate Glass | 650 | 450, 490 | 3d⁹4s¹ → 3d¹⁰ |

| Europium (Eu³⁺) | Lithium Yttrium Borate Glass | 394 | 591, 613, 653, 701 | ⁵D₀ → ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄ |

| Dysprosium (Dy³⁺) | This compound Glass | ~350-390 | 482, 575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ |

| Terbium (Tb³⁺) | Li₂B₄O₇ Glass | ~377 | 541 | ⁵D₄ → ⁷F₅ |

| Samarium (Sm³⁺) | Li₂B₄O₇ Glass | ~475 | 599 | ⁴G₅/₂ → ⁶H₇/₂ |

Data compiled from various spectroscopic studies. laccei.orgiaea.orgresearchgate.netscientific.netdbc.wroc.plpwr.edu.pl

This compound is a key material in thermoluminescence dosimetry due to its tissue-equivalent effective atomic number (Zeff ≈ 7.4). aip.orgkirj.ee The TSL mechanism involves the exposure of the material to ionizing radiation, which creates electron-hole pairs. These charge carriers become trapped at defects or impurity sites within the crystal lattice. Upon subsequent heating, the trapped carriers are liberated and recombine, often at a luminescence center, releasing the stored energy as light. The intensity of the emitted light, plotted against temperature, forms a "glow curve."

The glow curves of this compound materials can be complex. For undoped this compound glasses irradiated with UV or beta radiation, the glow curves typically show a main peak with a maximum temperature between 150°C and 170°C. bohrium.com Doping introduces new trapping centers and can significantly alter the glow curve structure and sensitivity. For instance, in Li₂B₄O₇:Cu,Tb glass, the glow curve is composed of nine overlapping peaks, with calculated activation energies for the traps ranging from 0.73 to 2.78 eV. nih.gov The kinetics of the luminescence process are often found to be of the first order. researchgate.net The study of these glow curves, including the position and intensity of the peaks, provides crucial information about the nature of the trapping centers and the mechanisms of energy storage and release in the material. kirj.eenih.gov

Optically Stimulated Luminescence (OSL) Phenomenakirj.ee

Optically Stimulated Luminescence (OSL) is a phenomenon observed in certain materials, including doped lithium borates, where exposure to ionizing radiation creates trapped charge carriers (electrons and holes) at defect sites within the crystal or glass structure. bjrs.org.br This stored energy can be released as light upon stimulation with a specific wavelength of light. bjrs.org.br The intensity of the emitted light is proportional to the absorbed radiation dose, making OSL a valuable technique for radiation dosimetry. ifo.lviv.ua this compound is considered a promising material for OSL dosimetry due to its tissue-equivalence (effective atomic number Zeff ≈ 7.4), which is very close to that of human tissue. bjrs.org.br

Research into this compound's OSL properties has revealed complex mechanisms highly dependent on the dopants introduced into the host material, the physical form (crystal or glass), and the synthesis method. bjrs.org.brbjrs.org.brafit.edu

Mechanisms and Defect Centers

Studies using photoluminescence, optical absorption, and electron paramagnetic resonance (EPR) have identified the specific defects that participate in the OSL process in doped lithium tetraborate (Li₂B₄O₇).

In silver-doped Li₂B₄O₇ crystals, silver ions (Ag⁺) substitute for lithium ions (Li⁺) or occupy interstitial sites. epa.govresearchgate.net Upon exposure to ionizing radiation at room temperature, these sites become active trapping centers:

Holes are trapped at the Ag⁺ ions that replace Li⁺ ions, forming Ag²⁺ centers. epa.govresearchgate.net

Electrons are trapped at interstitial Ag⁺ ions, forming Ag⁰ atoms. epa.govresearchgate.net

The OSL process is initiated by stimulating the material with light that has a wavelength overlapping the optical absorption band of the electron traps. For Ag⁰ centers, this absorption band peaks near 370 nm. epa.govresearchgate.net Stimulation with light, for example at 400 nm, optically releases the trapped electrons from the Ag⁰ centers. epa.govresearchgate.net These freed electrons then recombine with the holes trapped at the Ag²⁺ centers, resulting in an intense ultraviolet emission centered around 270 nm. epa.govresearchgate.net The efficiency of the OSL response decreases as the stimulation wavelength moves away from the 370 nm absorption peak. epa.gov Oxygen vacancies have also been identified as playing a secondary, shorter-lived role as electron traps in these crystals. epa.govresearchgate.net

In manganese-doped lithium tetraborate (Li₂B₄O₇:Mn), the dosimetrically significant thermoluminescence peaks are associated with the release of holes trapped at bridging oxygen atoms near Mn²⁺ ions that substitute for tetrahedrally coordinated B³⁺. bjrs.org.br The subsequent luminescence occurs at Mn²⁺ ions substituting for Li⁺ ions. bjrs.org.br

Detailed Research Findings

Investigations into various doped this compound systems have yielded specific insights into their OSL characteristics.

Copper and Silver Co-doped this compound (Li₂B₄O₇:Cu,Ag)

Single crystals of this compound co-doped with copper and silver (Li₂B₄O₇:Cu,Ag) exhibit both thermoluminescence (TL) and OSL sensitivity. Continuous wave OSL (CW-OSL) measurements using blue light stimulation have shown that the traps responsible for the material's three primary TL glow peaks are also OSL-sensitive. In this co-doped system, silver is believed to act as a sensitizer, enhancing the emission from copper states, which dominates the photoluminescence spectrum at 370 nm. The thermoluminescence sensitivity of these crystals was found to be five times that of TLD-100, with a linear dose response from 1 mGy to 1 kGy.

Table 1: OSL-Sensitive Trap Parameters in Li₂B₄O₇:Cu,Ag Single Crystals Data derived from glow curve deconvolution of thermoluminescence peaks which were found to be OSL-sensitive.

| Glow Peak Temperature (K) | Trap Depth (eV) | Frequency Factor (s⁻¹) |

| ~375 | 0.77 | 1.6 x 10⁹ |

| 441 | 1.25 | 1.3 x 10¹³ |

| 516 | 1.34 | 6.8 x 10¹¹ |

The synthesis method also significantly impacts the OSL response. A study comparing Li₂B₄O₇:Cu,Ag produced by liquid combustion versus a solid-state reaction found that the combustion method yielded samples with higher OSL sensitivity. bjrs.org.brafit.edu This difference was attributed to the formation of undesired LiBO₂ phases in the solid-state preparation. bjrs.org.brafit.edu

Table 2: OSL Property Comparison by Synthesis Method for Li₂B₄O₇:Cu,Ag

| Synthesis Method | Primary Phase | Relative OSL Sensitivity |

| Liquid Combustion | Li₂B₄O₇:Cu,Ag | Higher |

| Solid-State Reaction | Li₂B₄O₇:Cu,Ag with LiBO₂ presence | Lower |

Copper-Doped this compound (Li₂B₄O₇:Cu)

Powdered Li₂B₄O₇ doped with copper has been investigated for its OSL properties, representing one of the first such studies for personal dosimetry applications. The material demonstrates good OSL repeatability and a linear dose-response curve up to a dose of 12.00 Gy. The OSL signal intensity increases with the absorbed beta radiation dose up to approximately 76.50 Gy. Analysis of the OSL decay curves indicates that the decay constants become slower as the beta dose increases.

Table 3: OSL Decay Constants for Li₂B₄O₇:Cu at Various Beta Doses

| Beta Dose (Gy) | Decay Constant τ₁ (s) | Decay Constant τ₂ (s) |

| 0.20 | 0.76 | 6.20 |

| 0.75 | 0.83 | 7.14 |

| 1.50 | 0.88 | 7.60 |

| 3.00 | 0.94 | 8.21 |

| 6.00 | 0.97 | 8.89 |

| 12.00 | 1.01 | 9.01 |

Glassy this compound Systems

The OSL phenomenon is not limited to crystalline this compound. A study of glassy Li₂B₄O₇ co-doped with copper and europium (Li₂B₄O₇:Cu,Eu) demonstrated an infrared OSL (IR-OSL) signal after irradiation with a beta source. bjrs.org.br The OSL was measured using stimulation in the 840–870 nm range, with luminescence detected between 300–600 nm. bjrs.org.br The analysis of the OSL decay curve revealed that it did not follow simple first or second-order kinetics but was better described by the sum of three exponential components, suggesting a complex distribution of trap depths within the amorphous glass structure. bjrs.org.br

Theoretical and Computational Modeling of Lithium Borate Systems

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of lithium borate (B1201080) compounds. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can accurately predict various material properties.

Electronic Structure Calculations and Band Gap Determination

DFT calculations have been instrumental in elucidating the electronic structure of lithium borate (Li₂B₄O₇). The electronic band structure determines the material's electrical conductivity and optical properties. The top of the valence band is primarily composed of boron-oxygen groups, while the bottom of the conduction band includes contributions from lithium orbitals. mdpi.com The valence band is dominated by oxygen p-states hybridized with some boron s- and p-states, with negligible contribution from lithium. ufs.br The conduction band mainly consists of s- and p-states from boron and lithium, along with p-states from oxygen. ufs.br

A key parameter derived from the electronic structure is the band gap (E_g), which is the energy difference between the valence and conduction bands. For lithium tetraborate (B1243019), experimental values for the band gap range from approximately 8.9 to 10.1 eV. mdpi.com DFT calculations have yielded varying results depending on the specific functional used. For instance, calculations using a hybrid exchange-correlation potential resulted in a band gap of 8.9 eV, while a semi-local potential (TB-mBJ) predicted a value of 9.2 eV. ufs.br Pure DFT methods tend to underestimate the band gap, while Hartree-Fock based methods overestimate it. nih.govacs.org The choice of atomic basis set in the Linear Combination of Atomic Orbitals (LCAO) approach also significantly impacts the calculated band gap. nih.govacs.org For lithium fluorooxoborate (LiB₆O₉F), DFT calculations have revealed a wide direct band gap. aps.org In the case of Li₃B₅O₈(OH)₂, the calculated optical band gap is 6.52 eV, which aligns well with the experimental value of 6.526 eV. uobasrah.edu.iq

| Compound | Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |

|---|---|---|---|---|

| Li₂B₄O₇ | Hybrid XC-potential | 8.9 | 8.8 - 10.1 | ufs.br |

| Li₂B₄O₇ | TB-mBJ XC-potential | 9.2 | ufs.br | |

| Li₂B₄O₇ | Photoemission/Inverse Photoemission | 8.9 - 10.1 | mdpi.comnih.gov | |

| LiB₆O₉F | DFT | Wide, direct | N/A | aps.org |

| Li₃B₅O₈(OH)₂ | DFT | 6.52 | 6.526 | uobasrah.edu.iq |

Hybridization Studies of Dopant States with Host Matrix

DFT is also employed to study the effects of doping on the electronic structure of this compound. When dopants, such as rare earth elements, are introduced into the this compound host matrix, their electronic states can hybridize with the host's valence and conduction bands. This hybridization is crucial for understanding the luminescent properties of doped lithium borates, which are important for applications like neutron scintillators. mdpi.comresearchgate.net

Studies on rare earth-doped lithium tetraborate have shown strong evidence of hybridization between the rare earth 4f states and the host's electronic bands. mdpi.comfrontiersin.orgresearchgate.net The dopants typically substitute for Li⁺ ions. mdpi.comfrontiersin.orgresearchgate.net For instance, in Nd- and Dy-doped Li₂B₄O₇, nearly all the unoccupied 4f levels hybridize with the lithium tetraborate conduction bands. frontiersin.orgresearchgate.net In contrast, for Er-doped Li₂B₄O₇, the 4f levels near the Fermi level show less mixing with the host bands. frontiersin.org The degree of hybridization can influence the spectral broadening of f-to-f transitions. researchgate.netfrontiersin.org This strong hybridization is a key factor in the performance of doped this compound materials in various applications. frontiersin.org

Prediction of Mechanical and Thermodynamic Stability

DFT calculations can predict the mechanical and thermodynamic stability of this compound compounds by calculating properties such as cohesive energy and elastic constants. The calculated structural parameters for Li₂B₄O₇ from various DFT methods generally show good agreement with experimental values, typically within a few percent. nih.govacs.org The cohesive energy, which indicates the thermodynamic stability of the crystal, is more sensitive to the computational method, particularly the description of core electrons. nih.govacs.org Lithium tetraborate is known for its high mechanical strength. ufs.br Lower concentrations of lithium oxide in borate glass can lead to structural changes from triangular to tetrahedral units without creating non-bridging oxygens, which enhances the thermal and mechanical stability. researchgate.net

Semiempirical and Molecular Mechanics Modeling

While DFT provides a high level of accuracy, it can be computationally expensive for large systems like glasses. Semiempirical and molecular mechanics methods offer a computationally more efficient alternative for studying the structure and dynamics of this compound glasses.

Elucidation of Borate Group Geometry and Vibrational Modes

Semiempirical methods, such as PM3 with molecular mechanics corrections (PM3MM), have been used to model the structure of this compound glasses and estimate their fundamental vibrational modes. acs.orgacs.orgnih.govnih.govresearcher.life These models have helped to elucidate the geometry of the borate groups. For example, some studies have suggested a revision of the conventional view of tetrahedral BO₄ units to "distorted-trigonal" BO₃ groups associated with non-bridging oxygen (NBO) atoms. acs.orgacs.orgnih.govnih.govresearcher.life

Vibrational spectroscopy, in conjunction with theoretical modeling, provides detailed information about the local structure. Raman spectroscopy has been used to identify different structural units in this compound glasses based on their characteristic vibrational modes. mdpi.com For instance, the average characteristic mode frequencies for pentaborate, dipentaborate, and chain-type metaborate (B1245444) groups have been identified at 770, 755, and 730 cm⁻¹, respectively. mdpi.com The low-frequency boson peak in the Raman spectra is attributed to the librational motions of adjacent boroxol rings. mdpi.com

| Borate Group | Vibrational Mode Frequency (cm⁻¹) | Reference |

|---|---|---|

| Pentaborate | 770 | mdpi.com |

| Dipentaborate | 755 | mdpi.com |

| Chain-type Metaborate | 730 | mdpi.com |

Molecular Models for Structural Insights

Molecular dynamics (MD) simulations, using both classical and ab initio approaches, provide valuable insights into the atomic-scale structure and dynamics of this compound glasses. acs.orgnih.govacs.org These simulations can model the melt-quenching process to generate realistic glass structures. nih.govacs.org

MD simulations have been used to study the distribution of borate units, such as BO₃ and BO₄, and the formation of superstructural units like boroxol rings. researchgate.netacs.org They have also been employed to investigate the local environments of lithium ions, distinguishing between sites formed by bridging oxygens and those involving non-bridging oxygens. eie.gr These models have shown that Li⁺ ion diffusion occurs predominantly through sites with non-bridging oxygens. eie.gr Furthermore, improved interatomic potential models for MD simulations have been developed to better reproduce the structure of this compound glasses, avoiding unrealistic structural motifs. jst.go.jp Ab initio molecular dynamics (AIMD) has been particularly successful in modeling the formation of boron 3-ring superstructures, which was a limitation of classical MD. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the microscopic behavior of materials, providing insights that are often inaccessible through experimental methods alone. In the context of this compound systems, MD simulations are instrumental in understanding the structural and dynamic properties that govern their performance as solid electrolytes. By modeling the interactions between individual atoms, MD can elucidate complex phenomena such as ion transport, interfacial behavior, and the effects of chemical modifications.

Li-Ion Transport Mechanisms and Migration Energy Barriers

MD simulations have been pivotal in revealing the fundamental mechanisms of lithium-ion transport in this compound glasses. These simulations show that Li-ion diffusion is intricately linked to the local structure of the glass network. A key finding is that Li-ion migration predominantly occurs through channels rich in non-bridging oxygens (NBOs). eie.grresearchgate.net As the concentration of lithium oxide increases, these Li/NBO-rich regions grow and eventually percolate, forming pathways for ion movement. eie.grresearchgate.net

Simulations have quantified these migration energy barriers. For instance, in amorphous Li3B11O18, the activation energy for lithium-ion diffusion has been calculated to be 0.53 eV. chemrxiv.org For comparison, the experimental activation energy for a this compound glass with a lower lithium content (0.2Li2O·0.8B2O3) is higher, at 0.8 eV. chemrxiv.org Another study on this compound films deposited by atomic layer deposition reported activation energies of 0.43 eV and 0.58 eV, depending on the deposition temperature. acs.org These values highlight how composition and processing can influence the energy landscape for ion migration.

Interfacial Behavior Studies in Solid-State Systems

One of the key questions addressed by MD simulations is whether the interface impedes lithium-ion diffusion. A study on the interface between amorphous Li3PS4 and amorphous Li3B11O18 found that it does not act as a significant barrier to Li-ion transport. chemrxiv.org This was determined by calculating the activation energies for diffusion parallel and perpendicular to the interface, which were found to be comparable. chemrxiv.org Such quantitative evidence is crucial for the rational design of stable and efficient solid-state battery interfaces. chemrxiv.org

MD simulations can also be used to calculate the interfacial energy between two amorphous materials. For the Li3PS4/Li3B11O18 system, the interfacial energy was calculated to be 620 mJ/m2. chemrxiv.org This is a significant achievement, as it represents one of the first first-principles calculations of the interfacial energy between two amorphous materials. chemrxiv.org

Furthermore, simulations can reveal the structural details of the interface. In the Li3PS4/Li3B11O18 system, a clear boundary between the two materials is generally observed, although occasional diffusion of B-O units into the solid electrolyte can occur. chemrxiv.org The coordination environments of the atoms at the interface are also of interest. For example, in the this compound glass, boron atoms exist in both BO3 and BO4 polyhedra, and the distribution of these units near the interface is similar to that in the bulk material. chemrxiv.org

Reactive force field (ReaxFF) molecular dynamics simulations are another powerful approach for studying interfacial phenomena, particularly the formation of the solid electrolyte interphase (SEI). ucl.ac.uk These simulations can provide atomic-level insights into the degradation mechanisms and the influence of electrolyte composition on the structure and properties of the SEI layer. ucl.ac.uk

Influence of Doping and Structural Modifications on Ionic Mobility

The ionic mobility in this compound glasses can be significantly altered by doping with other elements or by modifying the network structure. MD simulations provide a powerful means to understand the atomic-scale origins of these effects.

Doping with Halides: The addition of halides, such as chlorine, to this compound glasses is known to enhance ionic conductivity. aip.org MD simulations, including those using machine-learning interatomic potentials, have shown that chlorine ions primarily interact with lithium ions rather than the borate network formers. aip.org This interaction leads to an expansion of the B-O network, which in turn facilitates higher Li-ion mobility. aip.org Random-walk simulations on structural models of LiCl-doped borate glass have further illustrated the strong dependence of DC conductivity on the allowed oxygen coordination, highlighting the role of the modified pathways for ion transport. researchgate.net

Doping with Metal Oxides: The introduction of other metal oxides can have varied effects. For instance, the substitution of CaO with Li2O in a tetraborate glass series leads to a dramatic increase in ionic conductivity by over 10 orders of magnitude. cdmf.org.br This is attributed to the higher mobility of the smaller, singly charged Li+ ions compared to the larger, divalently charged Ca2+ ions. cdmf.org.br

In contrast, doping with chromium oxide can have a blocking effect on the mobility of Li+ ions. researchgate.net The presence of chromium ions can impede the movement of lithium ions, thereby decreasing the electrical conductivity, particularly at lower temperatures where ion-ion interactions and the formation of complexes play a significant role. researchgate.net

The addition of molybdenum oxide to this compound glasses also influences the structure and ion transport. medcraveonline.com The molybdenum ions, existing as MoO6 octahedral units, interact with the BO3 and BO4 units of the borate network. The presence of mobile lithium ions affects the stability of the glass and can limit the concentration of molybdenum that can be incorporated before crystallization occurs. medcraveonline.com

Structural Modifications: The structure of the borate network itself plays a crucial role. The conversion of trigonal BO3 units to tetrahedral BO4 units upon the addition of a network modifier like Li2O is a key structural change. medcraveonline.comekb.eg This conversion can increase the number of non-bridging oxygens (NBOs), which facilitates lithium-ion hopping. medcraveonline.com However, the relationship is not always straightforward. In some this compound ionic liquids, higher Li+ solvation, which can be influenced by the structure of the borate anion, leads to a decrease in ionic conductivity. researchgate.net

The "mixed network former effect," where combining two glass formers like B2O3 and SiO2 can enhance electrical conductivity, is another area where simulations provide insight. ekb.eg The addition of SiO2 to a this compound glass can lead to further depolymerization of the borate network, increasing the proportion of structural units that are more conducive to ion transport. ekb.eg

Below is an interactive table summarizing the effects of various dopants on the properties of this compound systems:

Advanced Materials Applications and Research Directions of Lithium Borates

Lithium Borates in Nuclear Technology Research

Lithium borates are compounds of significant interest in nuclear technology due to the inherent neutron-absorbing properties of both lithium and boron isotopes. Their application spans from the detection of neutrons to their absorption in reactor physics studies.

Neutron Scintillation Detectors

Lithium borate (B1201080), particularly in the form of lithium tetraborate (B1243019) (Li₂B₄O₇), is a promising material for use as a scintillator in neutron detection. mdpi.comresearchgate.net Scintillation detectors work by converting the energy of absorbed radiation into light, which is then detected by a photosensor. The efficiency of lithium borate in this application stems from the high thermal neutron capture cross-sections of the isotopes ¹⁰B and ⁶Li. mdpi.com When these isotopes capture a neutron, they undergo nuclear reactions that release energetic charged particles, leading to the creation of electron-hole pairs and subsequent luminescence. mdpi.com

While pure lithium tetraborate crystals exhibit some luminescence, their scintillation efficiency is generally too low for practical applications. mdpi.com Furthermore, like many glass-based materials, they are also sensitive to other forms of radiation such as beta and alpha particles. mdpi.com Research efforts are focused on enhancing the scintillation properties of lithium borates through isotopic enrichment and doping with rare earth elements.

Isotopic Enrichment (⁶Li, ¹⁰B) for Enhanced Neutron Capture Cross-Section

The probability of a neutron being captured by a nucleus is described by the neutron capture cross-section, measured in units of barns. For thermal neutrons, the isotope ¹⁰B has a very large capture cross-section of approximately 3840 barns, while ⁶Li has a cross-section of about 940 barns. mdpi.comresearchgate.net Natural boron contains about 20% ¹⁰B, and natural lithium contains approximately 7.5% ⁶Li. mdpi.comkntu.ac.ir

To significantly improve the neutron detection efficiency of this compound scintillators, the material is often enriched with ⁶Li and ¹⁰B. mdpi.comafit.edu This enrichment directly increases the probability of neutron capture events occurring within the detector volume. mdpi.com The nuclear reactions that follow the neutron capture are:

¹⁰B + n → ⁷Li + α + 2.79 MeV (6% branch) or ⁷Li* + α + 2.31 MeV (94% branch), followed by ⁷Li* → ⁷Li + γ + 0.48 MeV

⁶Li + n → ³H + α + 4.78 MeV

The energetic alpha particles (α) and tritium (B154650) (³H) or lithium (⁷Li) ions produced in these reactions are what cause the scintillation light. mdpi.com Increasing the concentration of ⁶Li and ¹⁰B isotopes is a direct pathway to creating more sensitive neutron detectors. mdpi.comnih.gov

| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |

| ⁶Li | ~7.5 | ~940 |

| ¹⁰B | ~20 | ~3840 |

Rare Earth Doping for Improved Luminescent Properties